3-(Aminomethyl)adamantan-1-ol
Overview
Description
3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.
Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.
Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Aminomethyl)adamantan-1-one or 3-(Aminomethyl)adamantane-1-carboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups
Scientific Research Applications
3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-adamantanol
- 3-Amino-1-adamantanol
- 1-Amino-3-hydroxyadamantane
Comparison
3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.